molecular formula C13H18BrN3O3S B7958994 tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate

tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B7958994
M. Wt: 376.27 g/mol
InChI Key: MHPMDVNPVKRDEF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C13H18BrN3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-piperazine. This intermediate is then reacted with 2-bromothiazole-5-carbonyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Industry

Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its reactivity and stability make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromothiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives, which may lack the same level of reactivity and specificity in their interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-(2-bromo-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10(18)9-8-15-11(14)21-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPMDVNPVKRDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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